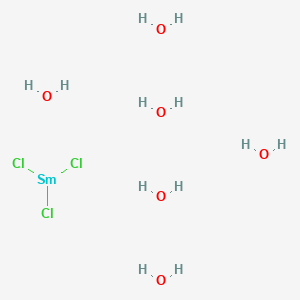
Samarium(III) chloride hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Samarium(III) chloride hexahydrate, also known as samarium trichloride, is an inorganic compound of samarium and chloride . It is primarily used in laboratories for research on new compounds of samarium
Mode of Action
The mode of action of this compound is largely dependent on the specific context of its use. In general, it can act as a Lewis acid catalyst in the synthesis of a variety of materials . The Sm3+ centres are nine-coordinate, occupying trigonal prismatic sites with additional chloride ligands occupying the three square faces .
Result of Action
The results of the action of this compound are highly context-dependent. In general, it can facilitate the synthesis of new compounds of samarium . The specific molecular and cellular effects would depend on the nature of these compounds and their interactions with their environment.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it rapidly absorbs water to form a hexahydrate . Its solubility in water is 92.4 g/100 mL at 10 °C . Therefore, the presence of water and the temperature can significantly affect its state and reactivity. It is also worth noting that it should be handled with care as it is classified as an irritant .
Vorbereitungsmethoden
Samarium(III) chloride hexahydrate can be synthesized through several methods:
-
Ammonium Chloride Route: : This method involves the initial synthesis of ammonium pentachlorosamarium from samarium oxide and ammonium chloride at reaction temperatures of 230°C : [ 10 \text{NH}_4\text{Cl} + \text{Sm}_2\text{O}_3 \rightarrow 2 (\text{NH}_4)_2[\text{SmCl}_5] + 6 \text{NH}_3 + 3 \text{H}_2\text{O} ] The pentachloride is then heated to 350-400°C, resulting in the evolution of ammonium chloride and leaving a residue of the anhydrous trichloride : [ (\text{NH}_4)_2[\text{SmCl}_5] \rightarrow 2 \text{NH}_4\text{Cl} + \text{SmCl}_3 ]
-
Direct Reaction with Hydrochloric Acid: : Samarium metal reacts with hydrochloric acid to form samarium(III) chloride : [ 2 \text{Sm} + 6 \text{HCl} \rightarrow 2 \text{SmCl}_3 + 3 \text{H}_2 ]
-
Dissolution in Hydrochloric Acid: : Aqueous solutions of samarium(III) chloride can be prepared by dissolving metallic samarium or samarium carbonate in hydrochloric acid .
Analyse Chemischer Reaktionen
Samarium(III) chloride hexahydrate undergoes various types of chemical reactions:
Oxidation and Reduction: As a moderately strong Lewis acid, samarium(III) chloride can participate in oxidation-reduction reactions.
Substitution Reactions: It can undergo substitution reactions with other halides or ligands.
Coordination Chemistry: Samarium(III) chloride forms complexes with various ligands, which can be used in coordination chemistry.
Common reagents used in these reactions include hydrochloric acid, ammonium chloride, and various ligands. Major products formed from these reactions include samarium complexes and other samarium salts .
Wissenschaftliche Forschungsanwendungen
Samarium(III) chloride hexahydrate has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Samarium(III) chloride hexahydrate can be compared with other similar compounds, such as:
Samarium(III) fluoride: Similar in its use as a precursor for other samarium compounds but differs in its solubility and reactivity.
Samarium(III) bromide: Shares similar chemical properties but has different reactivity and applications.
Samarium(III) oxide: Used in different industrial applications, such as ceramics and glass manufacturing.
This compound is unique due to its high solubility in water and its ability to form stable complexes with various ligands .
Eigenschaften
CAS-Nummer |
13465-55-9 |
|---|---|
Molekularformel |
Cl3H12O6Sm |
Molekulargewicht |
364.8 g/mol |
IUPAC-Name |
samarium(3+);trichloride;hexahydrate |
InChI |
InChI=1S/3ClH.6H2O.Sm/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |
InChI-Schlüssel |
TXVNDKHBDRURNU-UHFFFAOYSA-K |
SMILES |
O.O.O.O.O.O.Cl[Sm](Cl)Cl |
Kanonische SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Sm+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






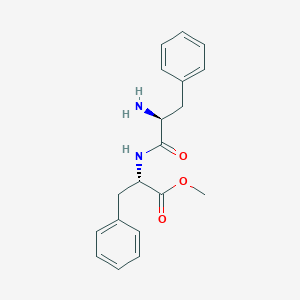
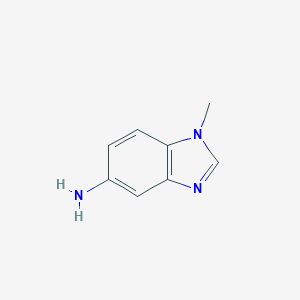
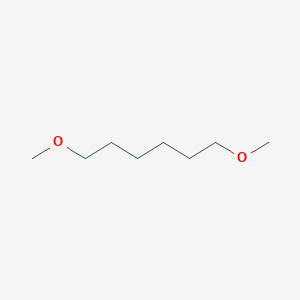
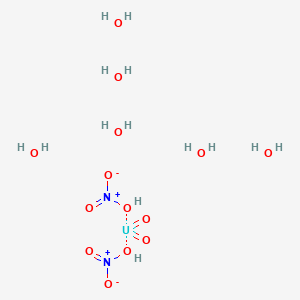
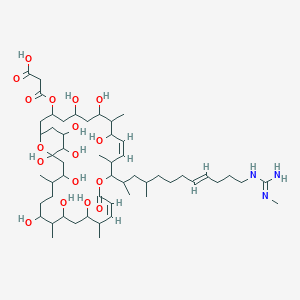



![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)

